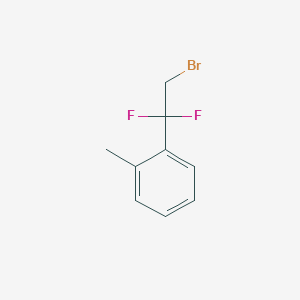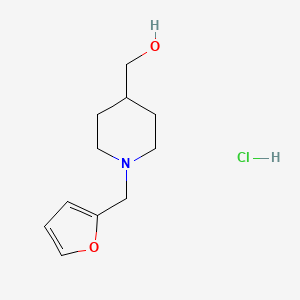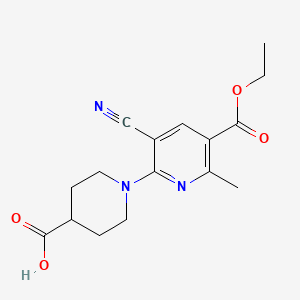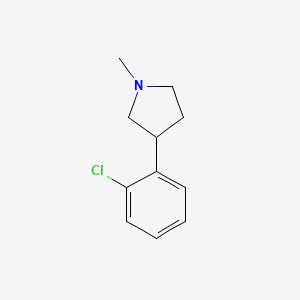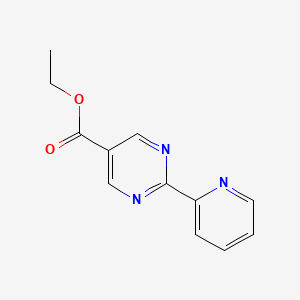
Methyl octahydro-1H-isoindole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octahydro-1H-isoindole-4-carboxylate is a chemical compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-1H-isoindole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by esterification. For example, the reaction of octahydro-1H-isoindole with methyl chloroformate under basic conditions can yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl octahydro-1H-isoindole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Methyl octahydro-1H-isoindole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl octahydro-1H-isoindole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 1-hydroxyindole-3-carboxylate: Used in the synthesis of phytoalexins.
5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Effective against bacterial persister cells.
Uniqueness
Methyl octahydro-1H-isoindole-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h7-9,11H,2-6H2,1H3 |
Clé InChI |
QCRCAJBQHVXSFZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCC2C1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)

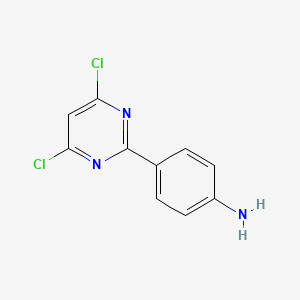
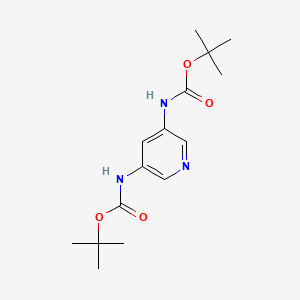
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)

![11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)
![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
